molecular formula C12H18N4O2S B2737021 7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione CAS No. 126118-62-5

7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione

Katalognummer: B2737021
CAS-Nummer: 126118-62-5
Molekulargewicht: 282.36
InChI-Schlüssel: UXIHCIYDMGYKSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione is a chemical compound with the molecular formula C12H18N4O2S and a molecular weight of 282.362 g/mol . It is a purine-2,6-dione derivative, a scaffold recognized for its relevance in developing kinase inhibitors . This small molecule is provided for research applications and is not intended for diagnostic or therapeutic uses. The compound has demonstrated practical research utility as a fragment molecule in structural biology and drug discovery. It has been identified as a binder of JNK3 (c-Jun N-terminal kinase 3), a member of the mitogen-activated protein kinase (MAPK) family involved in cell proliferation and death signaling . The three-dimensional crystal structure of JNK3 in complex with this compound has been determined to a resolution of 2.48 Å (PDB ID: 7YL1), revealing its specific binding mode within the kinase's active site . This structural information is invaluable for researchers designing and developing more potent and selective kinase inhibitors. The purine-2,6-dione core structure is associated with bioactivity in various research areas. Structurally similar compounds have been reported in patent literature for treating proliferative disorders and investigated in scientific studies for their multi-kinase inhibitory and anticancer activities against targets such as PI3K and B-Raf . This suggests the broader research value of this chemical class in oncology and signal transduction research. Synonyms for this compound include J6F. Its canonical SMILES is CCCCCCN1C(=S)NC2=C1C(=O)NC(=O)N2C, and its InChIKey is UXIHCIYDMGYKSF-UHFFFAOYSA-N .

Eigenschaften

IUPAC Name

7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c1-3-4-5-6-7-16-8-9(13-12(16)19)15(2)11(18)14-10(8)17/h3-7H2,1-2H3,(H,13,19)(H,14,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIHCIYDMGYKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione involves several steps. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles like amines or alcohols replace the sulfanylidene group.

Wissenschaftliche Forschungsanwendungen

7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterases, by binding to their active sites. This inhibition can lead to an increase in intracellular cyclic nucleotide levels, affecting various cellular pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Purine-2,6-Dione Derivatives with Modifications at Positions 7 and 8

1,3-Dimethyl-7-Phenylalkyl-8-Substituted Purine-2,6-Diones
  • Structure: These derivatives feature phenylalkyl or phenylmethyl groups at position 7 and amino/alkoxy substituents at position 8 (e.g., 8-[3-(4-phenyl-1-piperazinyl)propylamino]) .
  • Activity : Unlike the hexyl-sulfanylidene compound, these derivatives exhibit high affinity for 5-HT₁A receptors (Ki = 8–50 nM) but negligible activity at 5-HT₂A receptors (Ki = 115–550 nM). Behavioral studies classify them as postsynaptic 5-HT₁A antagonists .
  • Key Difference : The hexyl chain in the target compound likely enhances lipophilicity, favoring kinase interactions, whereas aromatic substituents in these analogues promote serotonin receptor binding.
7-Hexyl-3-Methyl-8-Propylsulfanylpurine-2,6-Dione
  • Structure : A close analogue with a propylsulfanyl group (C₃H₇S) instead of sulfanylidene (S=) at position 8 (C₁₅H₂₄N₄O₂S; MW 324.4) .
  • Properties: Higher molecular weight and XLogP3 (3.4 vs.

Non-Purine Dione Derivatives

Dihydroxypyrido-Pyrazine-1,6-Diones
  • Structure : Pyrazine-dione core with fused pyrido substituents (e.g., compound 46 in Table 7) .
  • Activity : Exhibit potent EC₅₀ values (e.g., 6 nM for compound 46), though their targets differ from purine-diones. Structural rigidity from the pyrazine ring may enhance binding to enzymes or receptors.
Ergost-25-Ene-3,6-Dione
  • Structure : Steroid-derived dione with hydroxyl groups at positions 5 and 12 .
  • Activity : Demonstrates higher binding affinity to breast cancer-associated BRCA1 protein than doxorubicin, highlighting the role of dione moieties in intercalation or hydrogen bonding.

Functional and Pharmacokinetic Comparisons

Pharmacokinetic Properties

  • Lipophilicity : The hexyl chain in the target compound increases membrane permeability compared to phenylalkyl derivatives, as evidenced by higher XLogP3 values (e.g., 3.4 for 8-propylsulfanyl analogue vs. ~2.5 for sulfanylidene) .
  • ADMET : Ergost-25-ene-3,6-dione and related phytocompounds exhibit ADMET profiles comparable to doxorubicin, suggesting favorable drug-likeness for dione-containing molecules .

Biologische Aktivität

7-Hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione is a purine derivative notable for its unique structural features, including a hexyl group at the 7-position and a sulfanylidene group at the 8-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a JNK3 inhibitor and its antimicrobial properties.

  • Molecular Formula : C12H18N4O2S
  • Molecular Weight : Approximately 282.36 g/mol
  • Structural Features :
    • Hexyl group enhances hydrophobic character.
    • Sulfanylidene group can participate in nucleophilic substitution reactions.

JNK3 Inhibition

Recent studies have focused on the compound's role as an inhibitor of c-Jun N-terminal kinase 3 (JNK3), which is implicated in various neurodegenerative diseases. The following experimental methods were employed:

  • Virtual Fragment Screening : To identify potential binding interactions.
  • Saturation Transfer Difference (STD) NMR : For assessing binding affinity.
  • In Vitro Kinase Assays : To evaluate inhibitory effects on JNK3 activity.
  • X-ray Crystallography : To determine the structural interaction between JNK3 and the compound.

The crystal structure of JNK3 in complex with 7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione revealed significant insights into its binding mechanism, confirming its potential as a therapeutic agent against neurodegeneration .

Antimicrobial Properties

Preliminary investigations suggest that 7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione exhibits antimicrobial activity. The compound's structure allows for potential interactions with enzymes involved in microbial metabolism, although detailed mechanisms remain to be elucidated.

Study on JNK3 Inhibition

A study conducted by Ahn and Duong (2022) demonstrated that the compound effectively inhibits JNK3 with a calculated IC50 value indicative of its potency. The study utilized X-ray diffraction to confirm the binding orientation and interactions within the active site of JNK3 .

Antimicrobial Activity Assessment

In another study, the antimicrobial efficacy of the compound was tested against various bacterial strains. The results indicated that it possesses significant inhibitory effects, suggesting potential applications in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeMethodologyKey Findings
JNK3 InhibitionVirtual Screening, X-ray CrystallographyConfirmed binding affinity and inhibition potency
AntimicrobialIn Vitro TestingSignificant activity against multiple bacterial strains

Q & A

Basic: What are the established synthetic routes for 7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves alkylation and sulfanyl substitution on a purine core. A common method starts with 3-methylxanthine derivatives, where the hexyl group is introduced via nucleophilic substitution at the 7-position using hexyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). The 8-sulfanylidene group is subsequently added via thiolation with reagents like Lawesson’s reagent or via nucleophilic displacement with thiols under inert atmospheres . Yield optimization requires precise temperature control (60–80°C for thiolation) and catalyst selection (e.g., Pd/C for deprotection steps). Impurity profiles are monitored using HPLC and NMR to confirm regioselectivity and purity (>95%) .

Advanced: How do structural modifications at the 8-sulfanylidene position affect the compound’s interaction with adenosine receptors?

Answer:
The 8-sulfanylidene group enhances lipophilicity and influences binding affinity to adenosine A₁/A₂A receptors. Comparative studies using radioligand binding assays (e.g., [³H]DPCPX for A₁) show that bulkier thioether substituents (e.g., propylsulfanyl vs. methyl) reduce water solubility but increase membrane permeability, as demonstrated in Caco-2 cell models . Molecular docking simulations (AutoDock Vina) reveal that the sulfur atom forms hydrogen bonds with His278 in the A₂A receptor, while alkyl chain length modulates van der Waals interactions with hydrophobic pockets. Contradictory data on IC₅₀ values across studies may arise from assay variability (e.g., GTPγS binding vs. cAMP accumulation) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Answer:

  • HPLC-PDA : Quantifies purity (>98%) using C18 columns (methanol/water gradient) and detects photodegradation products.
  • ¹H/¹³C NMR : Confirms regiochemistry (e.g., methyl at N3 vs. N7) via coupling patterns (e.g., singlet for N3-methyl at δ 3.3 ppm) .
  • LC-MS : Identifies hydrolytic degradation products (e.g., desulfurized purine derivatives) under accelerated stability conditions (40°C/75% RH for 28 days) .

Advanced: How can conflicting bioactivity data from in vitro vs. in vivo models be reconciled for this compound?

Answer:
Discrepancies often stem from pharmacokinetic factors (e.g., rapid hepatic metabolism of the hexyl chain) or assay sensitivity. For example:

  • In vitro : High IC₅₀ in kinase inhibition assays (e.g., CDK2: 1.2 μM) may not translate to in vivo efficacy due to poor BBB penetration.
  • In vivo : Pharmacodynamic studies in rodent models require formulation optimization (e.g., PEGylated nanoparticles) to enhance bioavailability. Parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests (e.g., t₁/₂ in rat liver microsomes) are critical for prioritizing derivatives .

Basic: What are the key structural determinants of this compound’s solubility and crystallinity?

Answer:

  • Solubility : Governed by the hexyl chain (logP ~3.2) and sulfanylidene group. Aqueous solubility (<0.1 mg/mL at pH 7.4) is improved via salt formation (e.g., sodium or hydrochloride salts) or co-solvents (e.g., 10% DMSO) .
  • Crystallinity : X-ray diffraction reveals that the thioether group induces a planar conformation in the purine ring, facilitating π-π stacking. Polymorph screening (via solvent evaporation) identifies Form I (monoclinic, P2₁/c) as the most stable .

Advanced: How can computational methods guide the optimization of this compound’s metabolic stability?

Answer:

  • QSAR Models : Predict metabolic soft spots (e.g., oxidative cleavage of the hexyl chain by CYP3A4) using descriptors like topological polar surface area (TPSA) and AlogP .
  • MD Simulations : Identify binding poses in cytochrome P450 enzymes to design derivatives resistant to oxidation (e.g., replacing hexyl with cyclopropylmethyl) .
  • In Silico ADMET : Tools like SwissADME flag high microsomal clearance (>50 mL/min/kg), prompting structural tweaks (e.g., fluorination at the 8-position) .

Basic: What are the documented biological targets of this compound, and what assays validate these interactions?

Answer:

  • Adenosine Receptors : Competitive binding assays with [³H]CGS21680 (A₂A) and [³H]ZM241385 (A₂B).
  • Phosphodiesterases (PDE4) : FRET-based assays using fluorescent cAMP analogs.
  • Kinases (CDK2/5) : Radioactive ATP-binding assays with recombinant enzymes .

Advanced: What strategies resolve synthetic challenges in achieving enantiomeric purity for chiral analogs?

Answer:

  • Chiral Auxiliaries : Use (R)-BINOL derivatives to induce asymmetry during alkylation.
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic esters (e.g., CAL-B in tert-butyl methyl ether).
  • SFC Chromatography : Purify enantiomers using Chiralpak IA columns (CO₂/ethanol mobile phase) .

Basic: How does the compound’s stability profile impact storage and handling protocols?

Answer:

  • Light Sensitivity : Degrades via sulfoxide formation under UV light; store in amber vials at –20°C.
  • Hydrolytic Degradation : Susceptible to nucleophilic attack at the 8-sulfanylidene group; lyophilize and store under argon .

Advanced: What theoretical frameworks explain the compound’s nonlinear dose-response in cancer cell lines?

Answer:

  • Receptor Reserve Theory : At high concentrations, partial agonists saturate spare receptors, leading to plateaued responses.
  • Biphasic Apoptosis : Low doses induce pro-survival autophagy (via AMPK), while high doses trigger caspase-3 activation. Validate via siRNA knockdown of AMPKα1 .

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